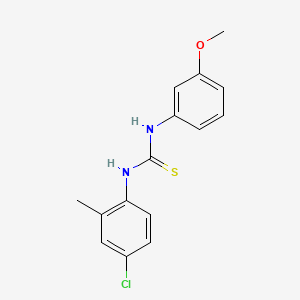
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as FMAA, is a synthetic compound that has been studied for its potential biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is not well understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). This compound may also modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have suggested that this compound may have anti-inflammatory and analgesic effects. It may also have anxiolytic and antidepressant effects, although more research is needed in this area. Additionally, this compound has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is that it can be synthesized relatively easily and in large quantities. However, its mechanism of action is not well understood, which can make it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid. One area of interest is its potential as a treatment for inflammatory and pain disorders. Additionally, further research is needed to understand its effects on neurotransmitter systems in the brain and its potential as a treatment for mental health disorders. Finally, more studies are needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with furfurylamine, followed by cyclization and dehydration reactions. The final product is obtained through acid catalyzed hydrolysis of the intermediate.
Aplicaciones Científicas De Investigación
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-11-6-4-10(5-7-11)9-12(15(18)19)16-14(17)13-3-2-8-21-13/h2-9H,1H3,(H,16,17)(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQCTLGNXVLKQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)

![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)



![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)

![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
